1-Cyclohexylethanamine
Overview
Description
1-Cyclohexylethanamine, also known as (1-cyclohexylethyl)amine, is an organic compound with the molecular formula C8H17N. It is a chiral amine, meaning it has a non-superimposable mirror image. This compound is primarily used as a resolving agent for racemic compounds and has various applications in scientific research and industry .
Preparation Methods
1-Cyclohexylethanamine can be synthesized through several methods:
Hydrogenation of Aniline: One common method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows[ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol.
Reduction of 2-Phenylethylamine: A novel process involves the reduction of 2-phenylethylamine with lithium in the presence of a primary or secondary aliphatic alkylamine.
Chemical Reactions Analysis
1-Cyclohexylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form cyclohexylmethanamine.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Major products formed from these reactions include cyclohexylmethanamine, cyclohexanone, and various substituted cyclohexyl derivatives .
Scientific Research Applications
1-Cyclohexylethanamine has several scientific research applications:
Chemistry: It is used as a resolving agent for racemic compounds and in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclohexylethanamine involves its incorporation into the molecular structure of the desired compound, influencing its biological activity. The specific interactions with its targets and the resulting changes depend on the particular pharmaceutical compound being synthesized.
Comparison with Similar Compounds
1-Cyclohexylethanamine can be compared with other similar compounds, such as:
Cyclohexylamine: This compound is also an aliphatic amine but lacks the ethyl group present in this compound.
Cyclohexanemethanamine: Similar to this compound, this compound has a cyclohexyl group but differs in the position of the amine group.
1-Cyclohexylethylamine: This compound is a stereoisomer of this compound and has similar chemical properties but different spatial arrangements.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
1-cyclohexylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOPGDJMAJJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938494 | |
Record name | 1-Cyclohexylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4352-49-2, 5913-13-3, 17430-98-7, 54423-01-7 | |
Record name | 1-Cyclohexylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-alpha-Cyclohexanemethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005913133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(+)-1-Cyclohexylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017430987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-cyclohexylethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Cyclohexylethylamine?
A1: The molecular formula for 1-Cyclohexylethylamine is C8H17N, and its molecular weight is 127.23 g/mol.
Q2: What spectroscopic data is available for characterizing 1-Cyclohexylethylamine?
A2: 1-Cyclohexylethylamine has been characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H, 13C, 11B, 19Sn): This technique provides information about the compound's structure, including the type and number of atoms and their connectivity. [, , ]
- FTIR and Raman Spectroscopy: These techniques identify functional groups and bonding interactions within the molecule. []
- UV/Vis Spectroscopy: This technique is used to study electronic transitions within the molecule, particularly in metal complexes with 1-Cyclohexylethylamine. []
- Circular Dichroism (CD) Spectroscopy: This technique is used to study chiral molecules and metal complexes containing 1-Cyclohexylethylamine, providing information about their absolute configuration and conformational changes. [, , , , , ]
Q3: Is 1-Cyclohexylethylamine chiral? How are its enantiomers separated?
A3: Yes, 1-Cyclohexylethylamine is chiral due to the presence of a stereogenic center at the carbon atom bonded to the amine group. Its enantiomers can be separated through:
- Diastereomeric Salt Formation: This involves reacting the racemic mixture with an enantiomerically pure acid, such as (R)-(-)-1-cyclohexylethylamine, to form diastereomeric salts with different physical properties, allowing for separation by techniques like crystallization. [, , , , , , , ]
- Chiral Chromatography: Techniques like HPLC employ chiral stationary phases to separate enantiomers based on their different interactions with the stationary phase. [, , , ]
Q4: How is 1-Cyclohexylethylamine used in asymmetric synthesis?
A4: 1-Cyclohexylethylamine is often employed as a chiral auxiliary in asymmetric synthesis.
- Ligand in Metal Complexes: When incorporated as a chiral ligand in metal complexes, it induces chirality at the metal center, enabling enantioselective catalysis, such as in Diels-Alder reactions. [, ]
Q5: What catalytic applications have been explored for 1-Cyclohexylethylamine-containing complexes?
A5: 1-Cyclohexylethylamine-containing metal complexes, particularly those with ruthenium, have been investigated for their catalytic activity in:
- Diels-Alder Reactions: These complexes demonstrate potential as enantioselective catalysts, promoting the formation of specific enantiomers of the Diels-Alder adducts. [, ]
Q6: How does the incorporation of 1-Cyclohexylethylamine affect material properties?
A6: Incorporation of 1-Cyclohexylethylamine into materials like hybrid organic-inorganic perovskites can induce:
- Chirality: The chiral nature of 1-Cyclohexylethylamine can be transferred to the material, resulting in chiral structures with potential applications in optoelectronics and nonlinear optics. [, ]
- Color Tunability: By varying the halide composition in lead-free perovskites, the optical properties, such as circular dichroism, can be tuned across a wide wavelength range. []
Q7: Have computational methods been applied to study 1-Cyclohexylethylamine and its derivatives?
A7: Yes, computational chemistry plays a role in understanding 1-Cyclohexylethylamine:
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